tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate is a chemical compound with the molecular formula C8H17NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has properties that make it valuable in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction is carried out under controlled conditions, often involving the use of dichloromethane as a solvent and sodium bicarbonate as a base . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of tert-butyl groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in the formation of stable intermediates, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the hydroxyethyl and methylamino groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar but with different functional groups attached to the carbamate moiety.
Uniqueness
tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate is unique due to its specific functional groups, which provide distinct reactivity and applications. The presence of both hydroxyethyl and methylamino groups allows for versatile chemical transformations and makes it valuable in various synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7-8(14)12(4)5-6-13/h13H,5-7H2,1-4H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLBFXGTLZNWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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